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Compound of Interest

Compound Name: Rohinitib

Cat. No.: B10754715

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rohinitib is a potent and specific inhibitor of the eukaryotic initiation factor 4A (elF4A), an RNA
helicase that plays a critical role in the initiation of translation of a subset of mMRNAs, many of
which encode oncoproteins. By targeting elF4A, Rohinitib effectively disrupts the translation of
key survival proteins in cancer cells, leading to apoptosis. This technical guide provides a
comprehensive overview of the chemical structure, properties, and biological activity of
Rohinitib, with a focus on its application in acute myeloid leukemia (AML) research. Detailed
experimental protocols for assessing its biological effects and mandatory visualizations of its
mechanism of action are included to support further investigation and drug development efforts.

Chemical Structure and Properties

Rohinitib, with the CAS number 1139253-73-8, is a complex natural product-like molecule. Its
chemical and physical properties are summarized in the tables below.

Chemical Identification
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Identifier Value
(1S,2S,3aR,8bS)-1-((S)-2,3-dihydro-1H-inden-1-

1)-8b-hydroxy-6,7-dimethoxy-2-

IUPAC Name ¥ Y Y y
(methoxy(methyl)carbamoyl)-1,2,3a,8b-
tetrahydrocyclopenta[b]benzofuran-3-one

CAS Number 1139253-73-8

Molecular Formula

C29H31NO8

Molecular Weight 521.56 g/mol [1]
COC1=CC=C([C@@]230C4=CC(OC)=CC(0C)
SMILES =C4[C@]2(0)--INVALID-LINK--

C(N(OC)C)=0">C@@HO)C=C1[1]

Physicochemical Properties

Property Value Source
Appearance White to off-white solid MedChemExpress

- DMSO: 200 mg/mL (383.46
Solubility MedChemExpress|[1]

mM)

Storage (Powder)

-20°C for 3 years, 4°C for 2

years

MedChemExpress|[1]

Storage (in Solvent)

-80°C for 6 months, -20°C for 1

MedChemExpress[1]
month

Note: A specific melting point for Rohinitib is not publicly available in the reviewed literature.
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Figure 1: Chemical Structure of Rohinitib
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Synthesis

A detailed, step-by-step synthesis protocol for Rohinitib is not publicly available in peer-
reviewed scientific literature or patent databases. It is likely that the specific synthetic route is
proprietary. However, Rohinitib belongs to the rocaglate class of natural products, which are
characterized by a cyclopenta[b]benzofuran core. The synthesis of rocaglate analogs typically
involves a convergent strategy, where key fragments of the molecule are synthesized
separately and then combined in the final stages of the synthesis. Researchers interested in
the synthesis of Rohinitib may refer to literature on the synthesis of other rocaglate derivatives
for potential synthetic strategies.

Mechanism of Action and Signaling Pathway

Rohinitib exerts its anticancer effects by specifically targeting the RNA helicase elF4A.[1][2]
elF4Ais a key component of the elF4F complex, which is responsible for unwinding the 5’
untranslated region (5-UTR) of mRNAs to facilitate ribosome binding and the initiation of
translation. Certain mRNAs, particularly those encoding proteins involved in cell growth,
proliferation, and survival (e.g., c-Myc, Cyclin D1, MCL-1), possess complex 5'-UTR structures
that are highly dependent on elF4A helicase activity for their efficient translation.

By inhibiting elF4A, Rohinitib selectively suppresses the translation of these oncogenic
proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action is
particularly relevant in cancers that exhibit hyperactivation of the PISK/AKT/mTOR signaling
pathway, as mTORC1, a downstream effector of this pathway, promotes elF4A-dependent
translation.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b10754715?utm_src=pdf-body
https://www.benchchem.com/product/b10754715?utm_src=pdf-body
https://www.benchchem.com/product/b10754715?utm_src=pdf-body
https://www.benchchem.com/product/b10754715?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8950828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9733142/
https://www.benchchem.com/product/b10754715?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10754715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Upstream Signaling

Growth Factors

:

PI3K

l

AKT

;

mTORC1

- | D

[]
ctivates','inhibits elF4A

e

elF4F Complex
(elF4A, elFAE, elF4G)

Ribosome Recruitment

Oncoprotein Translation
(c-Myc, Cyclin D1, MCL-1)

Tr’a'nslation Initiation

mRNA with
complex 5'-UTR

Zellular Effects

Cell Proliferation Inhibition of Apoptosis

Click to download full resolution via product page

Figure 2: Rohinitib's Mechanism of Action in the elF4A Signaling Pathway
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Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity
of Rohinitib.

In Vitro Apoptosis Assay in AML Cell Lines

This protocol describes the use of Annexin V and Propidium lodide (PI) staining followed by
flow cytometry to quantify apoptosis in AML cell lines treated with Rohinitib.

Materials:

e AML cell lines (e.g., MOLM-13, MV4-11)

e RPMI-1640 medium with 10% fetal bovine serum (FBS)

» Rohinitib stock solution (in DMSO)

e Annexin V-FITC Apoptosis Detection Kit

e Phosphate-buffered saline (PBS)

e Flow cytometer

Procedure:

e Cell Culture and Treatment:
o Culture AML cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.
o Seed cells at a density of 2 x 10”5 cells/mL in 6-well plates.

o Treat cells with varying concentrations of Rohinitib (e.g., 0, 10, 25, 50 nM) for 24, 48, or
72 hours. Include a vehicle control (DMSO) at the highest concentration used for
Rohinitib.

o Cell Staining:

o Harvest cells by centrifugation at 300 x g for 5 minutes.
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[e]

Wash the cell pellet twice with cold PBS.

(¢]

Resuspend the cells in 100 pL of 1X Annexin V binding buffer.

[¢]

Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.

[¢]

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

[e]

Add 400 pL of 1X Annexin V binding buffer to each tube.

o Flow Cytometry Analysis:
o Analyze the stained cells by flow cytometry within 1 hour of staining.
o Use unstained and single-stained controls to set up compensation and gates.
o Collect data for at least 10,000 events per sample.

o Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin
V+/Pl-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/Pl+) cells.
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Apoptosis Assay Workflow
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Figure 3: Experimental Workflow for Apoptosis Assay

Western Blot Analysis of Downstream Targets

This protocol is for assessing the protein levels of downstream effectors of the elF4A pathway
in Rohinitib-treated AML cells.
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Materials:

Treated and untreated AML cell lysates

o RIPA buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibodies (e.g., anti-MCL-1, anti-c-Myc, anti-Cyclin D1, anti-B-actin)
e HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

e Protein Extraction and Quantification:

o

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o

Transfer the supernatant (protein lysate) to a new tube.

[e]

Determine the protein concentration using a BCA assay.
o SDS-PAGE and Protein Transfer:
o Denature equal amounts of protein (20-30 pg) by boiling in Laemmli buffer.

o Separate proteins by SDS-PAGE.
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o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:

[e]

Block the membrane in blocking buffer for 1 hour at room temperature.

(¢]

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

[¢]

o

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

Wash the membrane three times with TBST.

o

» Detection:
o Incubate the membrane with ECL substrate.
o Visualize the protein bands using an imaging system.

o Use B-actin as a loading control to normalize protein levels.

In Vivo AML Xenograft Model

This protocol outlines the establishment of an AML xenograft model in immunodeficient mice to
evaluate the in vivo efficacy of Rohinitib.

Materials:

Immunodeficient mice (e.g., NOD/SCID or NSG)

AML cell line (e.g., MOLM-13)

Matrigel (optional)

Rohinitib formulation for in vivo use

Calipers for tumor measurement
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» Animal monitoring and housing facilities
Procedure:
e Cell Implantation:

o Subcutaneously or intravenously inject a suspension of AML cells (e.g., 5 x 1076 cells in
100 pL PBS, optionally mixed with Matrigel for subcutaneous injection) into the flank or tail
vein of the mice.

e Treatment:

o Once tumors are established (for subcutaneous models) or on a predetermined schedule
(for intravenous models), randomize the mice into treatment and control groups.

o Administer Rohinitib (e.g., via oral gavage or intraperitoneal injection) at a predetermined
dose and schedule. The control group should receive the vehicle.

e Monitoring and Endpoint:
o Monitor the health of the mice daily.
o For subcutaneous models, measure tumor volume with calipers 2-3 times per week.

o For intravenous models, monitor for signs of leukemia progression (e.g., weight loss, hind
limb paralysis) and assess leukemia burden in peripheral blood or bone marrow by flow
cytometry for human CD45+ cells.

o The experiment is terminated when tumors reach a predetermined size or when mice
show signs of significant morbidity, in accordance with institutional animal care and use
guidelines.

o Data Analysis:

o Compare tumor growth rates or survival between the Rohinitib-treated and control
groups.

o Excised tumors can be used for further analysis (e.g., histology, Western blotting).
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Conclusion

Rohinitib is a promising preclinical candidate for the treatment of AML and potentially other
cancers that are dependent on elF4A-mediated translation. Its specific mechanism of action
offers a targeted therapeutic approach. The data and protocols presented in this guide provide
a solid foundation for researchers to further explore the therapeutic potential of Rohinitib and
to develop novel anticancer strategies based on the inhibition of translation initiation. Further
studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties
and to establish its safety profile in more advanced preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral
Activity, RNA-Clamping on elF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

e 2. EIF4A inhibition targets bioenergetic homeostasis in AML MOLM-14 cells in vitro and in
vivo and synergizes with cytarabine and venetoclax - PMC [pmc.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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